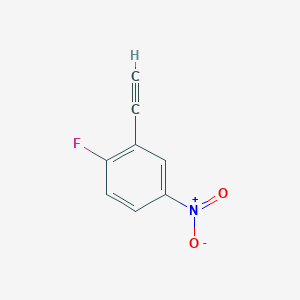

2-Ethynyl-1-fluoro-4-nitrobenzene

Descripción general

Descripción

2-Ethynyl-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H4FNO2 It is characterized by the presence of an ethynyl group, a fluoro substituent, and a nitro group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-fluoro-2-ethynylbenzene to introduce the nitro group at the para position relative to the ethynyl group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethynyl-1-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution.

Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst.

Nucleophilic Substitution: Sodium methoxide in methanol.

Major Products Formed:

Reduction: 2-Ethynyl-1-fluoro-4-aminobenzene.

Nucleophilic Substitution: 2-Ethynyl-1-methoxy-4-nitrobenzene.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Ethynyl-1-fluoro-4-nitrobenzene serves as a versatile intermediate in organic synthesis. It is used in the preparation of various complex molecules, including:

- Triazole Derivatives : The compound can react with azides to form 1,2,3-triazoles, which are important in medicinal chemistry for their biological activity .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Azide Reaction | 1,4-disubstituted triazole | 73–90 |

| Coupling Reactions | Various substituted phenyl compounds | Variable |

Pharmaceutical Chemistry

Due to its nitro and fluoro substituents, this compound is investigated for potential pharmacological properties. Nitro groups are known to enhance biological activity by participating in electron-withdrawing effects that can improve binding affinity to biological targets.

Materials Science

The ethynyl group in this compound allows for the development of polymeric materials through cross-linking reactions. This compound can be incorporated into polymers to enhance thermal stability and mechanical properties.

Case Study 1: Synthesis of Triazoles

A study demonstrated the use of this compound in synthesizing various triazole derivatives via click chemistry. The reaction conditions were optimized to achieve yields between 73% and 90%, showcasing the compound's utility as a precursor for bioactive molecules .

Case Study 2: Polymer Development

Research indicated that incorporating this compound into polymer matrices improved the material's thermal resistance and mechanical strength. The ethynyl functional group facilitated cross-linking reactions that resulted in enhanced performance characteristics compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of 2-Ethynyl-1-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl and fluoro groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.

Comparación Con Compuestos Similares

2-Ethynyl-1-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

1-Ethynyl-2,4-difluorobenzene: Contains an additional fluoro substituent.

4-Ethyl-1-fluoro-2-nitrobenzene: Ethyl group instead of an ethynyl group.

Uniqueness: 2-Ethynyl-1-fluoro-4-nitrobenzene is unique due to the combination of its ethynyl, fluoro, and nitro groups, which confer distinct chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Actividad Biológica

2-Ethynyl-1-fluoro-4-nitrobenzene (CAS No. 343866-99-9) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C8H4FNO2

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Ranges from 1.67 to 2.68, indicating moderate lipophilicity, which may influence its biological interactions and pharmacokinetics .

This compound exhibits several biological activities primarily attributed to its nitro and fluoro substituents. The nitro group can undergo reduction to form amines, which are often more biologically active. Additionally, the presence of the ethynyl group can facilitate various nucleophilic attacks, allowing it to interact with biological macromolecules.

Enzymatic Interactions

Research indicates that this compound acts as an inhibitor for certain cytochrome P450 enzymes, notably CYP1A2, while not affecting others such as CYP2C19 or CYP3A4 . This selectivity may have implications for drug-drug interactions in therapeutic contexts.

Antimicrobial Activity

A study investigated the antimicrobial properties of various nitro-substituted aromatic compounds, including this compound. The compound demonstrated notable activity against specific bacterial strains, suggesting potential use as an antimicrobial agent.

Cytotoxicity Assays

In vitro cytotoxicity assays revealed that this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism appears to involve induction of apoptosis, although further mechanistic studies are warranted to elucidate the pathways involved.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound through a series of reactions involving fluorination and nitration steps. The synthesized compound was evaluated for its biological activity against various cancer cell lines and showed promising results in inhibiting cell proliferation compared to controls .

Case Study 2: Interaction with Biomolecules

Another investigation focused on the interaction of this compound with DNA and proteins. Using spectroscopic methods, it was found that the compound could intercalate into DNA strands, which may contribute to its cytotoxic effects. Additionally, binding assays indicated potential interactions with key proteins involved in cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, cytotoxic | CYP1A2 inhibition, DNA intercalation |

| 4-Ethynyl-1-fluoro-2-nitrobenzene | Moderate antimicrobial | Nucleophilic substitution |

| 1-Fluoro-2-methyl-4-nitrobenzene | Low cytotoxicity | Electrophilic substitution |

Propiedades

IUPAC Name |

2-ethynyl-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOIQZAFWYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506903 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343866-99-9 | |

| Record name | 2-Ethynyl-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.